molecular formula C19H29N3O3S2 B5485343 N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide

N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide

Katalognummer B5485343
Molekulargewicht: 411.6 g/mol
InChI-Schlüssel: ISPMKCAODWVERD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation, apoptosis, DNA repair, and transcription. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide involves the inhibition of protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in the regulation of cell proliferation, survival, and DNA repair. By inhibiting CK2, N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting CK2, N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide can also modulate the activity of other signaling pathways that are involved in cancer progression, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway. N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide has also been shown to induce autophagy, a cellular process that can lead to cell death in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide for lab experiments is its specificity for CK2. Unlike other kinase inhibitors, N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide does not target multiple kinases, which can lead to off-target effects and toxicity. N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide also has good pharmacokinetic properties, including high oral bioavailability and a long half-life.
One of the limitations of N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide is its potential for drug resistance. Some cancer cells may develop resistance to N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide through the upregulation of alternative signaling pathways or the mutation of CK2. Another limitation is the potential for toxicity, particularly in normal cells that also express CK2.

Zukünftige Richtungen

There are several future directions for the research and development of N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide. One area of focus is the identification of biomarkers that can predict response to N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide in cancer patients. Another area is the development of combination therapies that can enhance the efficacy of N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide in cancer treatment. Finally, the development of new CK2 inhibitors with improved potency and selectivity is an ongoing area of research.

Synthesemethoden

The synthesis of N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide involves several steps, including the reaction of 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride with 2-amino-2-cyclohexylacetic acid, followed by thioesterification with 4-mercaptophenylacetic acid. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro and in vivo studies have demonstrated that N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide can inhibit the growth and survival of cancer cells, including those that are resistant to conventional chemotherapy. N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide has also been shown to sensitize cancer cells to radiation therapy.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S2/c1-21-11-13-22(14-12-21)27(24,25)18-9-7-17(8-10-18)26-15-19(23)20-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPMKCAODWVERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.